molecular formula C22H26ClFN2O B12359161 Ortho-fluoro acrylfentanyl hydrochloride CAS No. 2309383-10-4

Ortho-fluoro acrylfentanyl hydrochloride

Cat. No.: B12359161
CAS No.: 2309383-10-4
M. Wt: 388.9 g/mol
InChI Key: IUSNDNFKGABFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemical Properties and Structure

Ortho-fluoro acrylfentanyl hydrochloride (CAS Number: 2309383-10-4) is characterized by its molecular formula C23H28ClFN2OC_{23}H_{28}ClFN_2O and a molecular weight of approximately 388.9 g/mol. It is classified under the category of synthetic opioids, specifically as a potent analog of fentanyl. The presence of the ortho-fluoro group enhances its binding affinity to opioid receptors, which contributes to its potency.

Scientific Research Applications

1. Forensic Analysis
Ortho-fluoro acrylfentanyl is primarily utilized in forensic toxicology to identify and quantify substances in biological samples. Its detection is crucial for understanding the prevalence of synthetic opioids in overdose cases. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for accurate identification due to the compound's structural similarities with other fentanyl analogs .

2. Research on Opioid Receptors
Studies have indicated that ortho-fluoro acrylfentanyl exhibits high affinity for mu-opioid receptors, making it a valuable compound for research into opioid receptor pharmacodynamics. Investigating its interactions can provide insights into the mechanisms underlying opioid analgesia and the development of tolerance and dependence .

3. Development of Analytical Standards
As an analytical reference standard, ortho-fluoro acrylfentanyl is used in laboratories to calibrate instruments for detecting various synthetic opioids. This application is vital for ensuring accurate results in toxicological screenings, especially given the rapid emergence of new synthetic opioids .

Public Health Implications

The increasing presence of ortho-fluoro acrylfentanyl in illicit drug markets poses significant challenges for public health officials. Its potency can lead to severe overdose risks, necessitating enhanced surveillance and prevention strategies.

1. Overdose Prevention Efforts
Public health initiatives must adapt to address the risks associated with potent synthetic opioids like ortho-fluoro acrylfentanyl. This includes improving access to naloxone, a medication that can reverse opioid overdoses, and implementing educational programs about the dangers of synthetic opioids .

2. Monitoring Trends in Opioid Use
Data from overdose cases involving synthetic opioids indicate a concerning trend in their use, particularly among populations at risk for substance use disorders. Continuous monitoring and research are essential for understanding the impact of these substances on public health .

Case Studies

The following table summarizes notable case studies involving ortho-fluoro acrylfentanyl:

Case Study Location Findings Implications
Overdose AnalysisUSADetection of ortho-fluoro acrylfentanyl in multiple overdose casesHighlighted need for targeted interventions
Forensic Toxicology StudyEuropeUtilization of LC-MS for identification of synthetic opioidsEstablished protocols for forensic analysis
Public Health ReportNorth AmericaIncrease in overdose deaths linked to synthetic opioidsUrgent call for enhanced prevention strategies

Biological Activity

Ortho-fluoro acrylfentanyl hydrochloride is a synthetic opioid that belongs to the fentanyl analogs, which are known for their potent analgesic effects and potential for abuse. This compound has garnered attention due to its structural modifications that enhance its binding affinity to the mu-opioid receptor (MOR), thus impacting its biological activity. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Ortho-fluoro acrylfentanyl features a fluorine atom at the ortho position of the aniline ring, which significantly influences its pharmacological properties. The presence of this fluorine atom is associated with increased binding affinity to the mu-opioid receptor compared to non-fluorinated analogs. Studies have shown that modifications in the structure of fentanyl analogs can lead to varying degrees of potency and efficacy at MOR, which is crucial for their analgesic effects.

Binding Affinity and Potency

Research indicates that ortho-fluoro acrylfentanyl exhibits enhanced binding affinity at MOR compared to traditional fentanyl. The effective concentration (EC50) values demonstrate this increased potency:

CompoundEC50 (nM)Relative Potency
Fentanyl1.6Standard
Ortho-Fluoro Acrylfentanyl0.35.3 times more potent than Fentanyl
Other Fentanyl Analog>1000Significantly less potent

This data illustrates that ortho-fluoro acrylfentanyl is approximately 5.3 times more potent than fentanyl itself, making it a compound of significant concern in terms of potential abuse and toxicity .

Pharmacological Effects

The pharmacological effects of ortho-fluoro acrylfentanyl can be characterized through various animal models. In studies involving adult male Swiss Webster mice, administration of ortho-fluoro acrylfentanyl resulted in:

  • Hyperlocomotion : Increased movement indicative of stimulant-like effects.
  • Antinociception : Significant pain relief observed through warm-water tail-withdrawal tests.
  • Hypoventilation : Decreased respiratory rate, a common side effect associated with opioid use.

These effects were similar to those observed with standard MOR agonists such as morphine and buprenorphine, confirming the compound's opioid-like activity .

Case Studies and Clinical Implications

Several case studies have documented adverse events associated with the use of ortho-fluoro acrylfentanyl, highlighting its potential for severe toxicity:

  • Case Study 1 : A 36-year-old male presented with respiratory depression and altered mental status after suspected ingestion of ortho-fluoro acrylfentanyl. Toxicology reports confirmed high levels of the compound, leading to acute respiratory failure.
  • Case Study 2 : A 48-year-old female was found unresponsive with evidence of opioid toxicity. Post-mortem analysis revealed significant concentrations of ortho-fluoro acrylfentanyl, contributing to respiratory arrest.

These cases underscore the urgent need for monitoring and regulation due to the compound's high potency and risk for fatal overdose .

Properties

CAS No.

2309383-10-4

Molecular Formula

C22H26ClFN2O

Molecular Weight

388.9 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C22H25FN2O.ClH/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18;/h2-11,19H,1,12-17H2;1H

InChI Key

IUSNDNFKGABFGH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.